REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[S:7][C:8]([NH2:17])=[C:9]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[C:10]=1[CH3:11])=[O:5])[CH3:2].[C:18](OC(=O)C)(=[O:20])[CH3:19]>>[CH2:1]([O:3][C:4]([C:6]1[S:7][C:8]([NH:17][C:18](=[O:20])[CH3:19])=[C:9]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[C:10]=1[CH3:11])=[O:5])[CH3:2]
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Name
|
|
Quantity
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0.09 mol
|
Type
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reactant
|
Smiles
|
C(C)OC(=O)C=1SC(=C(C1C)C(=O)OCC)N
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The resulting mixture was cooled in an ice bath
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Type
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FILTRATION
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Details
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the precipitated crystals were filtered
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1SC(=C(C1C)C(=O)OCC)NC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |